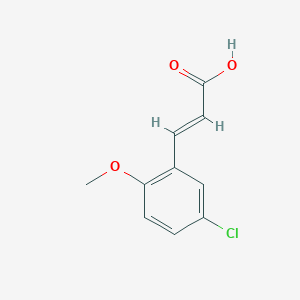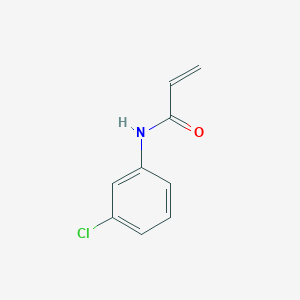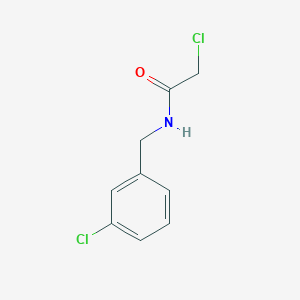![molecular formula C6H4ClN3O B3024609 7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one CAS No. 56817-09-5](/img/structure/B3024609.png)
7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one
Vue d'ensemble
Description
“7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of “this compound” involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A specific synthesis process involves the use of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, which is dissolved in methanol and reacted with KOH solution .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using techniques like X-ray diffraction (XRD) . The optimized molecular crystal structures can be determined on the basis of density functional theory (DFT) calculations .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines, the class to which “this compound” belongs, are known to undergo various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of imidazo[1,5-c]pyrimidines involves various methods starting from 6-aminomethyluracil. One approach leads to a mixture of 3-substituted 5,7-dichloroimidazo[1,5-c]pyrimidines and 3-substituted 7-chloroimidazo[1,5-c]pyrimidin-5(6H)-ones. These compounds can be further modified by reacting at the 5-position with different nucleophiles (Wade, 1986).
Antimicrobial and Antifungal Activity
- Novel benzothiazole pyrimidine derivatives, including those with a 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one structure, have shown significant in vitro antibacterial and antifungal activities against a range of microorganisms. These derivatives are more effective than some standard drugs in these applications (Maddila et al., 2016).
Bioactive Compound Synthesis
- The compound has been used in the synthesis of bioactive 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones. This synthesis under microwave irradiation shows potential for producing compounds with bioactive properties (Djekou et al., 2006).
- A series of 1-substituted 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-ones were synthesized from related compounds, showing CNS activity and anti-inflammatory properties (Długosz & Machoń, 1986).
Mécanisme D'action
While the specific mechanism of action for “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” is not mentioned in the search results, it’s worth noting that pyrimidines, in general, play a crucial role in biological systems. They are involved in the synthesis of DNA, RNA, and are part of many biological compounds .
Propriétés
IUPAC Name |
7-chloro-6H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORDDYJPVSRHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612327 | |
| Record name | 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56817-09-5 | |
| Record name | 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide](/img/structure/B3024544.png)
